1-(Difluoromethoxy)naphthalene
Overview
Description
Preparation Methods
The synthesis of 1-(Difluoromethoxy)naphthalene typically involves difluoromethylation processes. One common method includes the use of difluoromethylation reagents to introduce the difluoromethoxy group onto a naphthalene ring . The reaction conditions often involve metal-based catalysts that facilitate the transfer of the CF2H group to the naphthalene structure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-(Difluoromethoxy)naphthalene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different hydro derivatives.
Substitution: It can participate in substitution reactions where the difluoromethoxy group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Difluoromethoxy)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Medicine: Its derivatives are explored for potential therapeutic applications, including as intermediates in drug synthesis.
Industry: It is used in the development of advanced materials and specialty chemicals
Mechanism of Action
The mechanism by which 1-(Difluoromethoxy)naphthalene exerts its effects involves its ability to act as a hydrogen-bond donor. This property is attributed to the presence of the CF2H group, which enhances its interaction with various molecular targets . The pathways involved in its action are often related to its ability to form stable complexes with other molecules, influencing their chemical behavior.
Comparison with Similar Compounds
1-(Difluoromethoxy)naphthalene can be compared with other similar compounds such as:
1-Fluoronaphthalene: Similar in structure but with a single fluorine atom instead of a difluoromethoxy group.
1-(Difluoromethoxy)-2-methylnaphthalene: A derivative with an additional methyl group on the naphthalene ring.
The uniqueness of this compound lies in its difluoromethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
1-(difluoromethoxy)naphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2O/c12-11(13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEZNPCSYNGYEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50580084 | |
Record name | 1-(Difluoromethoxy)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50580084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920981-10-8 | |
Record name | 1-(Difluoromethoxy)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50580084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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